Lipophilicity Differentiation: LogP of ~7.46 Versus Mono-Chloro and Furan Analogs
The target compound exhibits a computed LogP of approximately 7.46, which is 3–4 orders of magnitude higher than closely related mono-chloro thiophene chalcones (e.g., C13H9ClOS thiophene chalcones with ilogP of approximately 3.5–4.0) [1]. This dramatic lipophilicity elevation arises from the dual 4-chlorophenyl substitution pattern—the 4-chlorobenzoyl group at C1 and the 4-chlorophenylsulfanyl group at C3—which jointly contribute approximately +3.5 to +4.0 LogP units relative to the mono-substituted comparator class. The topological polar surface area of 61.58 Ų remains within drug-like space despite the high LogP, yielding a LogP/TPSA ratio that favors membrane transit while preserving some aqueous interfacial character .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP/ilogP) |
|---|---|
| Target Compound Data | LogP ~7.46 (chemsrc computed); PSA 61.58 Ų |
| Comparator Or Baseline | Mono-chloro thiophene chalcones (e.g., C13H9ClOS): ilogP 3.5–4.0, TPSA 70.72–84 Ų (from PMC Table 4, calculated physicochemical properties of related chalcone series) |
| Quantified Difference | ΔLogP ≈ +3.5 to +4.0 (target compound >3,000-fold more lipophilic by partition coefficient) |
| Conditions | Computed LogP/XLogP/ilogP values from chemsrc and published PMC datasets; not experimentally determined for the target compound |
Why This Matters
A LogP difference of ~3.5–4.0 units translates to an approximately 3,000- to 10,000-fold difference in membrane partitioning, which directly impacts passive cellular permeability, non-specific protein binding, and apparent potency in cell-based assays—key considerations for screening library design and hit-to-lead prioritization.
- [1] PMC Table 4 (Calculated Physicochemical Properties of chalcone derivatives). ilogP values for related chalcone series range 3.48–4.05, TPSA values 70.72–79.51 Ų. PMID-linked PMC article. View Source
